molecular formula C15H20FN3O2 B3012699 [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone CAS No. 346713-94-8

[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone

Cat. No.: B3012699
CAS No.: 346713-94-8
M. Wt: 293.342
InChI Key: OVVCCYKSBNDQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a morpholine ring through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone typically involves the reaction of 4-fluorophenylpiperazine with morpholine in the presence of a suitable coupling agent. One common method involves the use of diphenylvinylsulfonium triflate as a coupling agent, which facilitates the formation of the desired product under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. It has shown promise in binding studies with serotonin and dopamine receptors, indicating its potential use in the development of new psychoactive drugs .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the treatment of neurological disorders, including depression and anxiety, due to its interaction with neurotransmitter receptors .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals. Its stability and reactivity make it suitable for large-scale production and application .

Mechanism of Action

The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple receptor types and its versatility in chemical synthesis make it a valuable compound for research and development .

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2/c16-13-1-3-14(4-2-13)17-5-7-18(8-6-17)15(20)19-9-11-21-12-10-19/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVCCYKSBNDQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.